Dibenzoylheptamethylendiamin
Description
Dibenzoylheptamethylendiamin (systematic name: N,N'-dibenzoyl-1,7-diaminoheptane) is a synthetic organic compound characterized by a seven-carbon (heptamethylene) diamine backbone substituted with benzoyl groups at both terminal amine positions. The benzoyl moieties (C₆H₅CO-) confer distinct electronic and steric properties, while the extended aliphatic chain influences solubility and conformational flexibility.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(7-benzamidoheptyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c24-20(18-12-6-4-7-13-18)22-16-10-2-1-3-11-17-23-21(25)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,22,24)(H,23,25) |
InChI Key |
XMPSAFUJUAJGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N'-Dibenzylethylenediamine (Benzathine Benzylpenicillin Salt)
Structural Differences :
Functional Implications :
- Solubility : The longer heptamethylene chain increases hydrophobicity, reducing aqueous solubility compared to the shorter ethylenediamine derivative .
- Biological Activity : Benzathine benzylpenicillin (a salt of dibenzylethylenediamine) is used as a long-acting antibiotic, whereas this compound’s larger structure may hinder penetration through bacterial cell walls.
| Property | This compound | N,N'-Dibenzylethylenediamine |
|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 240.34 |
| Backbone Length | 7 carbons | 2 carbons |
| Key Substituents | Benzoyl | Benzyl |
| Aqueous Solubility | Low | Moderate |
Diphenylamine Derivatives
Structural Similarity :
Functional Contrasts :
- Stability : The amide linkage in this compound may confer resistance to hydrolysis relative to diphenylamine’s amine group.
Dibromodibenzoylmethane
Structural Overlap :
Reactivity Differences :
- Chelation Potential: this compound’s amine groups enable metal coordination, unlike Dibromodibenzoylmethane’s brominated structure.
- Synthetic Utility : Dibromodibenzoylmethane participates in Grignard reactions, while this compound’s amines may facilitate Schiff base formation.
Pharmaceutical Analogs (e.g., Diazepam)
This compound’s lack of a heterocyclic core likely precludes benzodiazepine-like sedative effects .
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